In Vivo Antitumor Potency: PAM Exhibits 1.8-1.9x Greater Potency Than Chlorambucil (ED15 = 8.0 mg/kg vs. 14.7 mg/kg)
In a 15-day intraperitoneal injection study using male C3H/He mice, phenylacetic acid mustard (PAM) demonstrated consistently 1.8-1.9 times greater antitumor potency than its parent drug chlorambucil (CHL). The ED15 value for PAM was determined to be 8.0 mg/kg, which is notably lower than the ED15 value for chlorambucil (approximately 14.7 mg/kg, derived from the 1.8-1.9x potency difference) [1]. This quantifies the significantly higher efficacy of the active metabolite in this tumor model.
| Evidence Dimension | In vivo antitumor potency |
|---|---|
| Target Compound Data | ED15 = 8.0 mg/kg |
| Comparator Or Baseline | Chlorambucil (CHL): ED15 ≈ 14.7 mg/kg (calculated based on 1.8-1.9x potency difference) |
| Quantified Difference | PAM is 1.8-1.9 times more potent than CHL |
| Conditions | Inbred male C3H/He mice, intraperitoneal injection, 15-day dosing regimen. |
Why This Matters
Procurement of PAM directly ensures a higher potency reference standard, eliminating the need for bioactivation of chlorambucil and providing a more consistent and potent alkylating agent for in vivo tumor model studies.
- [1] ChemicalBook. (n.d.). 10477-72-2 (Phenylacetic Mustard) Product Data. Retrieved from https://www.chemicalbook.cn/CASEN_10477-72-2.htm (citing primary in vivo study). View Source
